

Quindoline: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Quindoline

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Abstract: **Quindoline**, a polycyclic aromatic heterocycle belonging to the indoloquinoline alkaloid family, has garnered significant scientific interest due to its unique chemical architecture and diverse biological potential. This technical guide provides an in-depth analysis of **quindoline**'s chemical structure, physicochemical properties, synthetic methodologies, and spectroscopic profile. Furthermore, it explores its significant biological activities, particularly in oncology, and details the experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Quindoline is a rigid, planar molecule featuring a fused indole and quinoline ring system. The formal name for this structure is 10H-indolo[3,2-b]quinoline.^[1] This tetracyclic framework is the basis for its distinct chemical and biological properties.

Caption: Chemical structure of 10H-indolo[3,2-b]quinoline (**Quindoline**).

Physicochemical and Spectroscopic Properties

The key physicochemical and computed spectroscopic data for **quindoline** are summarized below. These properties are essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of Quindoline

Property	Value	Reference
IUPAC Name	10H-indolo[3,2-b]quinoline	[1]
CAS Number	243-58-3	[1]
Molecular Formula	C ₁₅ H ₁₀ N ₂	[1]
Molecular Weight	218.25 g/mol	[1]
Appearance	Synthetic product	[2]
Solubility	Soluble in most organic solvents	[3]
XLogP3	3.4	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	2	[1]

Table 2: Predicted Spectroscopic Data for Quindoline

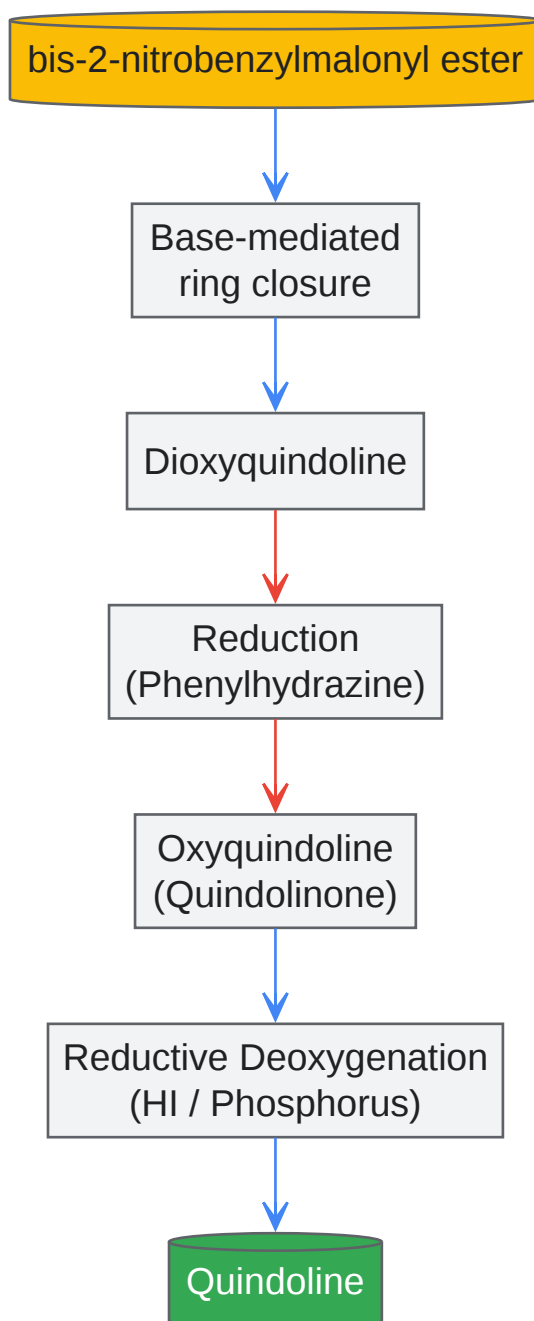
Technique	Data
¹ H NMR (CDCl ₃)	δ 7.2-8.5 ppm (multiple aromatic protons), δ ~9.0 ppm (NH proton). Protons in the quinoline moiety are expected to be deshielded due to the nitrogen atom.[4][5]
¹³ C NMR (CDCl ₃)	δ 110-150 ppm (aromatic carbons). Carbons adjacent to nitrogen atoms will appear further downfield.[6]
IR (KBr)	ν ~3400 cm ⁻¹ (N-H stretch), ~3100-3000 cm ⁻¹ (aromatic C-H stretch), ~1620-1450 cm ⁻¹ (C=C and C=N stretches).[4]
Mass Spec (EI)	[M] ⁺ at m/z = 218.08, corresponding to the molecular formula C ₁₅ H ₁₀ N ₂ .

Synthesis and Experimental Protocols

While **quindoline** is a naturally occurring alkaloid, its synthesis in the laboratory was reported even before its isolation from a natural source.^[2] Several synthetic strategies have been developed, often starting from benzenoid, indole, or quinoline precursors.

Synthesis via Benzenoid Precursors (Fichter and Boehringer, 1906)

One of the earliest total syntheses involves the base-mediated ring closure of bis-2-nitrobenzylmalonyl ester, followed by reduction and deoxygenation steps to yield the final **quindoline** product.^[2]



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Caption: Workflow for the Fichter and Boehringer synthesis of **quindoline**.

General Experimental Protocol: Spectroscopic Analysis

Objective: To characterize the structure of synthesized **quindoline** using NMR, IR, and Mass Spectrometry.

1. Sample Preparation:

- NMR Spectroscopy: Dissolve 5-10 mg of purified **quindoline** in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[\[4\]](#)
- IR Spectroscopy (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[\[4\]](#)
- Mass Spectrometry: Prepare a dilute solution of the sample in a volatile organic solvent like methanol or acetonitrile.

2. Data Acquisition:

- ¹H and ¹³C NMR: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, use a standard pulse sequence with a relaxation delay of 1-2 seconds. For ¹³C NMR, use a proton-decoupled sequence.[\[4\]](#)
- IR Spectroscopy: Record the spectrum over a range of 4000 to 400 cm⁻¹.[\[4\]](#)
- Mass Spectrometry: Analyze the sample using an electrospray ionization (ESI) or electron impact (EI) source coupled to a mass analyzer (e.g., TOF or quadrupole).

3. Data Analysis:

- Process the raw data to obtain spectra.
- Assign chemical shifts (ppm) in NMR, vibrational frequencies (cm⁻¹) in IR, and mass-to-charge ratios (m/z) in MS.
- Compare the experimental data with predicted values or literature reports to confirm the structure and purity of the **quindoline** sample.

Biological Activities and Mechanisms of Action

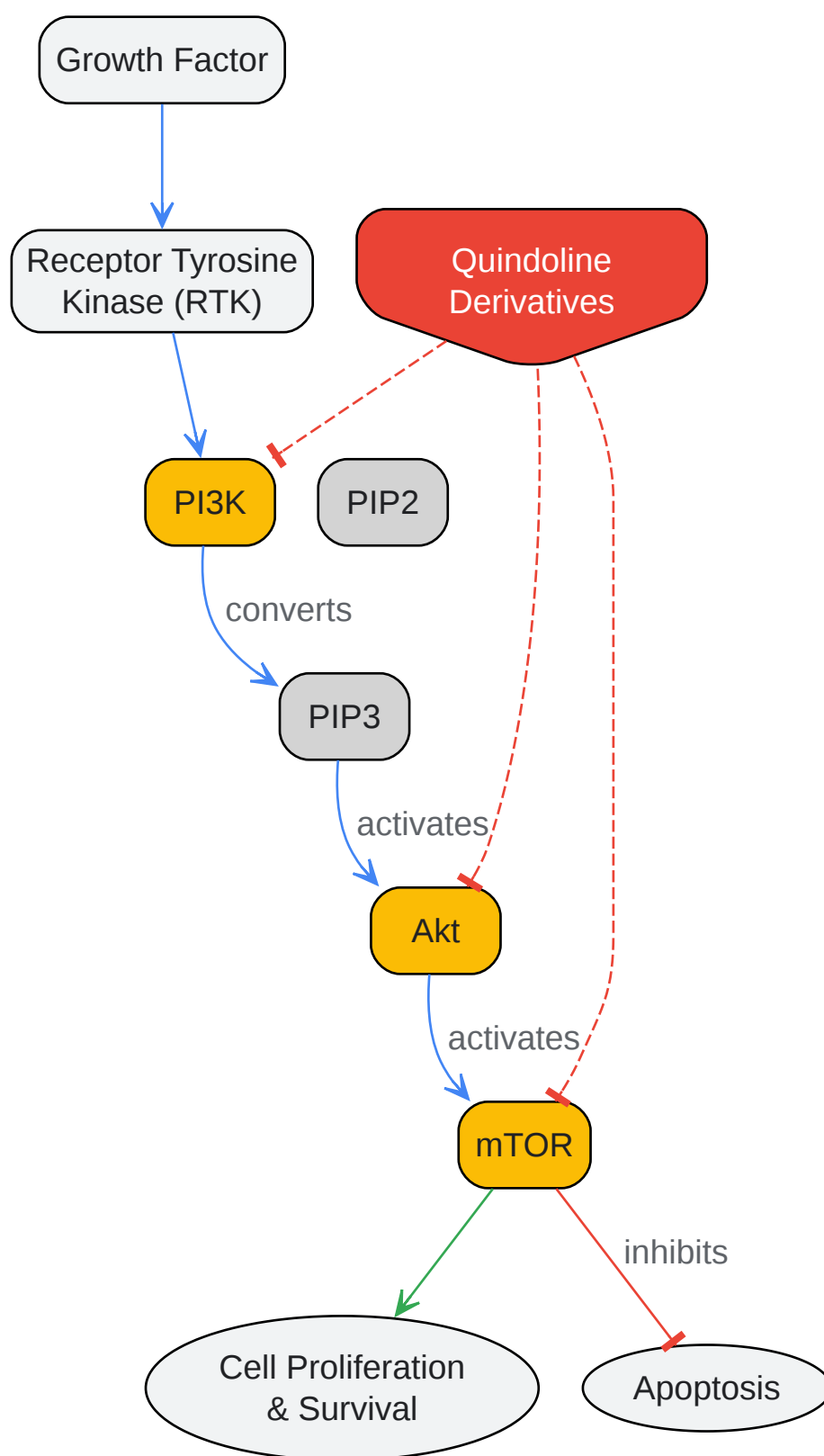
Quindoline and its derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. The primary activities reported include anticancer, antimicrobial, and anti-inflammatory effects.[\[7\]](#)[\[8\]](#)

Table 3: Overview of Quindoline's Biological Activities

Activity	Description	Key Findings / Potential Mechanism	Reference
Anticancer	Exhibits cytotoxic and antiproliferative effects against various cancer cell lines.	Intercalation into DNA, particularly G-quadruplex structures; potential inhibition of key signaling pathways like PI3K/Akt/mTOR.	[9][10]
Antimicrobial	Shows activity against certain bacterial and fungal strains.	The planar structure may facilitate intercalation into microbial DNA or inhibition of essential enzymes.	[11][12]
Anti-inflammatory	Potential to reduce inflammation.	May involve modulation of inflammatory signaling pathways.	[7]
Antimalarial	The related quinoline core is famous for its antimalarial properties (e.g., quinine, chloroquine).	Interference with the parasite's life cycle within red blood cells.	[7]

Mechanism of Action: Inhibition of Cancer Signaling Pathways

Many quinoline-based compounds exert their anticancer effects by inhibiting critical protein kinases involved in cell survival and proliferation.[13] A key pathway frequently targeted is the PI3K/Akt/mTOR signaling cascade, which is often dysregulated in cancer.[10][14] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.



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Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by **quindoline** derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the in vitro cytotoxicity of **quindoline** against a cancer cell line.[\[15\]](#)

1. Cell Seeding:

- Culture a relevant human cancer cell line (e.g., HeLa, MCF-7) under standard conditions.
- Seed the cells into a 96-well microplate at a density of 5,000–10,000 cells per well in 100 μ L of culture medium.
- Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[\[15\]](#)

2. Compound Treatment:

- Prepare a stock solution of **quindoline** in DMSO and create serial dilutions in the culture medium.
- Add 100 μ L of the diluted compound solutions to the wells in triplicate. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plate for another 48-72 hours.[\[15\]](#)

3. MTT Addition and Incubation:

- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
- Add 20 μ L of the MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[\[15\]](#)

4. Formazan Solubilization and Measurement:

- Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 10 minutes to ensure complete dissolution.

- Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot a dose-response curve (viability vs. log concentration) and determine the IC₅₀ value (the concentration of **quindoline** that inhibits cell growth by 50%).

Conclusion

Quindoline stands out as a heterocyclic compound of significant interest, bridging natural product chemistry with modern drug discovery. Its rigid, planar structure provides a robust scaffold for chemical modification, while its diverse biological activities, especially in oncology, highlight its therapeutic potential. The synthetic routes and analytical protocols detailed in this guide offer a framework for researchers to further explore, synthesize, and evaluate **quindoline** and its novel derivatives, paving the way for the development of next-generation therapeutic agents.

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